N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide
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Overview
Description
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . The compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . These molecules play a significant role in inflammation, pain, and fever. Therefore, the inhibition of these molecules can lead to anti-inflammatory effects .
Pharmacokinetics
The admet calculation showed a favorable pharmacokinetic profile of synthesized compounds .
Result of Action
The result of the compound’s action is the inhibition of inflammation. The compounds demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation . This suggests that the compound could have potential anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form benzothiazole, followed by subsequent reactions to introduce the pyrazolyl and phenoxypropanamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: This compound has been investigated for its medicinal properties, including anti-inflammatory, antioxidant, and antimicrobial activities. It may serve as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring are structurally related and may have overlapping properties.
Phenoxypropanamide derivatives: These compounds contain the phenoxypropanamide moiety and are used in various chemical and biological applications.
Uniqueness: N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-14-13-18(22-19(25)11-12-26-15-7-3-2-4-8-15)24(23-14)20-21-16-9-5-6-10-17(16)27-20/h2-10,13H,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIYLWPALGTDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCOC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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